molecular formula C16H19ClN2O2 B2435435 2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride CAS No. 1219200-89-1

2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride

Cat. No.: B2435435
CAS No.: 1219200-89-1
M. Wt: 306.79
InChI Key: YATNOEJLHDNMBD-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a naphthalene ring, a piperazine ring, and an ethanone group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2.ClH/c19-16(18-10-8-17-9-11-18)12-20-15-7-3-5-13-4-1-2-6-14(13)15;/h1-7,17H,8-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATNOEJLHDNMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)COC2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride typically involves the reaction of naphthol with piperazine under specific conditions. The process begins with the activation of the naphthol group, followed by its reaction with piperazine to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or piperazine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.

    Medicine: Research has indicated potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-yloxy)-1-piperazin-1-yl-ethanone trifluoroacetate: This compound shares a similar structure but includes a trifluoroacetate group, which can alter its chemical properties and applications.

    Piperidine Derivatives: These compounds, which include a piperidine ring, are widely used in pharmaceuticals and have similar synthetic routes and applications.

Uniqueness

2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride is unique due to its specific combination of a naphthalene ring and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride (CAS No. 1219200-89-1) is a compound characterized by a unique structure that includes a naphthalene ring and a piperazine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antiproliferative effects against cancer cell lines and its interaction with specific molecular targets.

The primary biological activity of this compound is linked to its interaction with the Transient Receptor Potential Melastatin 4 (TRPM4) channel. This compound acts as an inhibitor of TRPM4, which plays a crucial role in various cellular processes, including calcium homeostasis and cell proliferation. By inhibiting TRPM4, this compound can lead to reduced cell growth in certain cancer types, particularly prostate cancer cell lines.

Research Findings

Recent studies have explored the biological profile of this compound, revealing several key findings:

  • Antiproliferative Activity : In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against prostate cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its action on TRPM4 channels, leading to altered calcium signaling within the cells .
  • Enzyme Interaction Studies : Additional research indicated that this compound may influence various enzyme activities. For instance, it has been noted for its potential to inhibit human acetylcholinesterase, which is significant for therapeutic applications in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Prostate Cancer Cell Lines : A study focusing on the antiproliferative effects of this compound showed a dose-dependent reduction in cell viability in prostate cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : In models simulating neurodegenerative conditions, the compound demonstrated protective effects against oxidative stress-induced neuronal damage by modulating acetylcholinesterase activity .

Data Table: Biological Activity Overview

Biological Activity Effect Target/Mechanism
AntiproliferativeSignificant reduction in cell viabilityTRPM4 inhibition
Enzyme inhibitionInhibition of acetylcholinesteraseNeuroprotection
Calcium signaling modulationAltered intracellular calcium levelsTRPM4 channel interaction

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone hydrochloride?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Reaction Setup: React 1-naphthol with a piperazine derivative (e.g., 1-piperazinylethanone) in a polar aprotic solvent (e.g., DMF) under reflux, using K₂CO₃ as a base to deprotonate the naphthol .
  • HCl Salt Formation: Post-reaction neutralization with acetic acid followed by hydrochloric acid treatment yields the hydrochloride salt .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity >95% .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies naphthalene aromatic protons (δ 7.2–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 325.18) and fragmentation patterns .
  • HPLC Analysis: Use a C18 column (acetonitrile/0.1% TFA mobile phase) to assess purity, with UV detection at 254 nm .

Q. How can researchers evaluate the compound’s stability and solubility for in vitro assays?

Methodological Answer:

  • Solubility Profile: Test in PBS (pH 7.4), DMSO, and ethanol. The hydrochloride salt enhances aqueous solubility (~10 mg/mL at 25°C) compared to the free base .
  • Stability Studies: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect hydrolysis or oxidation products .

Advanced Research Questions

Q. How can contradictions in NMR or X-ray crystallography data be resolved during structural elucidation?

Methodological Answer:

  • Data Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level) .
  • Crystallographic Refinement: Use SHELXL for high-resolution X-ray data to resolve ambiguities in piperazine ring conformation or naphthalene stacking .
  • Dynamic NMR: Variable-temperature NMR can clarify rotational barriers in piperazine moieties if peak splitting occurs .

Q. What experimental designs are suitable for investigating the compound’s toxicological and pharmacological profiles?

Methodological Answer:

  • In Vivo Toxicity: Follow OECD guidelines for acute oral toxicity in rodents (e.g., 300 mg/kg dose, 14-day observation) with endpoints like hepatic/renal histopathology .
  • Receptor Binding Assays: Screen for adrenergic or serotonergic receptor affinity using radioligand displacement (e.g., [³H]-prazosin for α₁-receptors) .

Q. Table 1: Key Toxicological Endpoints (Adapted from )

Parameter Test Model Exposure Route Critical Findings
Hepatic EffectsSprague-Dawley RatsOralElevated ALT/AST at ≥200 mg/kg
Renal ToxicityC57BL/6 MiceIntraperitonealTubular necrosis at 150 mg/kg
Respiratory EffectsHuman Cell LinesInhalationNo significant cytotoxicity

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be addressed?

Methodological Answer:

  • Pharmacokinetic Analysis: Measure plasma half-life (LC-MS/MS) and tissue distribution to explain low in vivo efficacy despite high in vitro potency .
  • Metabolite Profiling: Identify active metabolites via liver microsome incubations. For example, hydroxylation at the naphthalene ring may enhance activity .
  • Dose Optimization: Use Hill equation modeling to adjust dosing intervals based on receptor occupancy kinetics .

Q. What strategies are effective for scaling up synthesis without compromising yield or purity?

Methodological Answer:

  • Process Optimization: Replace column chromatography with solvent-antisolvent precipitation (e.g., ethanol/water) for large batches .
  • Catalyst Screening: Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) to improve reaction rates in non-polar solvents like toluene .

Q. Table 2: Comparative Synthesis Parameters

Condition Small Scale (1 g) Pilot Scale (100 g)
SolventDMFToluene
BaseK₂CO₃Cs₂CO₃
Reaction Time12 hrs6 hrs
Yield65%72%
Purity (HPLC)98%95%

Q. How should researchers design degradation studies to assess stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Degradation: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, sampling at 0, 6, 12, 24 hrs for HPLC analysis .
  • Oxidative Stress: Expose to 3% H₂O₂ and monitor naphthalene ring oxidation via UV-Vis spectral shifts (λmax 270 nm → 310 nm) .

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